N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
CAS No.: 2640962-03-2
Cat. No.: VC11861908
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-03-2 |
|---|---|
| Molecular Formula | C16H20N8 |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 |
| Standard InChI Key | YSEOXIMJYCSLCL-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of bicyclic heteroaromatic systems, combining a pyrimidine ring substituted at position 4 with a piperazine moiety, which is further functionalized with a pyrazolo[1,5-a]pyrazine group. The molecular formula is C₁₆H₂₀N₈, with a molecular weight of 324.38 g/mol. Key structural features include:
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Pyrimidine core: Provides a planar aromatic system for π-π interactions with biological targets.
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N,N-Dimethylamine group: Enhances solubility and influences electronic distribution.
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Piperazine linker: Introduces conformational flexibility and hydrogen-bonding capabilities.
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Pyrazolo[1,5-a]pyrazine: Contributes to extended π-conjugation and potential kinase binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₈ | |
| Molecular Weight | 324.38 g/mol | |
| IUPAC Name | N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine | |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| InChIKey | YSEOXIMJYCSLCL-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves sequential coupling reactions, as outlined in patent literature and vendor protocols :
Step 1: Formation of Pyrimidine Intermediate
5-Chloro-2-(dimethylamino)pyrimidine is reacted with piperazine under Buchwald-Hartwig amination conditions (Pd catalysis) to yield 4-(piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine .
Pharmacological Profile and Biological Activity
Table 2: Comparative Kinase Inhibition Data (Analog Compounds)
| Target | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) | Source |
|---|---|---|---|
| CDK2 | 5.2 | 120× (CDK4) | |
| PKC-δ | 8.7 | 58× (PKC-α) | |
| PI3K-δ | 15.3 | 22× (PI3K-γ) |
Antiproliferative Effects
In vitro studies on ovarian cancer cell lines (OVCAR-3, SK-OV-3) show:
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 2H, pyrazine-H), 7.39 (s, 1H, pyrimidine-H), 3.21 (s, 6H, N(CH₃)₂), 2.87–2.72 (m, 8H, piperazine-H).
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HRMS: m/z 325.1872 [M+H]⁺ (calc. 325.1876).
Structure-Activity Relationship (SAR) Analysis
Critical Substituents
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Pyrimidine C4 position: Piperazine substitution enhances solubility without compromising affinity .
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N,N-Dimethyl group: Reduces metabolic oxidation compared to bulkier alkyl chains .
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Pyrazolo[1,5-a]pyrazine: Essential for kinase selectivity; removal decreases CDK2 binding by 100-fold .
Modified Analogues
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N-tert-butylpiperazine variant: 3× higher CDK2 activity but poor bioavailability .
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Fluorinated pyrazine: Improves blood-brain barrier penetration in rodent models .
Challenges and Future Research Directions
Pharmacokinetic Limitations
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Oral bioavailability: <20% in rats due to first-pass metabolism .
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Plasma protein binding: 89% (albumin), limiting free drug concentrations .
Synthetic Chemistry Priorities
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